

A Comparative Guide to Polyesters Synthesized with Dimethyl Octafluoroadipate

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Compound of Interest

Compound Name: *Dimethyl Octafluoroadipate*

CAS No.: *3107-98-0*

Cat. No.: *B1333788*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of polyesters synthesized using **dimethyl octafluoroadipate**, offering insights into their characterization and potential advantages over their non-fluorinated counterparts. The inclusion of fluorine atoms into the polymer backbone imparts unique properties, making these materials promising candidates for advanced biomedical applications, including drug delivery and tissue engineering.

Comparison of Polymer Properties

The introduction of fluorine into the polyester backbone significantly alters its physicochemical properties. Below is a comparison of poly(ethylene octafluoroadipate), synthesized from **dimethyl octafluoroadipate** and ethylene glycol, with its non-fluorinated analog, poly(ethylene adipate).

Property	Poly(ethylene octafluoroadipate) (Fluorinated)	Poly(ethylene adipate) (Non-fluorinated)
Monomers	Dimethyl Octafluoroadipate, Ethylene Glycol	Adipic Acid/Dimethyl Adipate, Ethylene Glycol
Glass Transition Temp. (Tg)	Expected to be higher than PEA	-50 °C to -46 °C[1][2][3]
Melting Temperature (Tm)	Not explicitly found	49 °C to 55 °C[1][3]
Thermal Stability (TGA)	Higher thermal stability, with decomposition steps at higher temperatures.[2]	Lower thermal stability
Mechanical Properties	Expected higher stiffness and tensile strength, potentially lower elongation at break.	Tensile Modulus: ~240-312.8 MPa, Tensile Strength: ~10-13.2 MPa, Elongation at Break: ~362.1%[3]
Surface Properties	Hydrophobic and lipophobic, low surface energy.	Hydrophilic
Biocompatibility	Generally high, with low protein adsorption.	Biocompatible and biodegradable.[1]
Biodegradability	Slower degradation due to the stability of C-F bonds.	Biodegradable via hydrolysis and enzymatic action.[1]

Experimental Protocols

Synthesis of Poly(ethylene octafluoroadipate)

1. Enzymatic Polymerization (as adapted from Rebelo et al., 2019)[2]

- Materials: **Dimethyl octafluoroadipate** (DMOFA), ethylene glycol (EG), immobilized *Candida antarctica* lipase B (CALB), tetrahydrofuran (THF), acetone.
- Procedure:

- In a reaction vessel, combine equimolar amounts of DMOFA and ethylene glycol.
- Add 1% (w/v) of immobilized CALB.
- Subject the mixture to ultrasound for 1 hour at 40°C.
- Following ultrasonication, apply a vacuum for 6 hours at 40°C to remove the methanol byproduct and drive the polymerization.
- To isolate the polymer, dissolve the reaction mixture in THF and filter to remove the enzyme.
- Evaporate the THF, then dissolve the product in acetone.
- Allow the acetone to evaporate overnight to yield the purified polyester.

2. Melt Polycondensation (General Protocol)

- Materials: **Dimethyl octafluoroadipate** (DMOFA), ethylene glycol (EG), catalyst (e.g., antimony trioxide, titanium isopropoxide).
- Procedure:
 - Charge the reactor with DMOFA, EG (in slight molar excess), and the catalyst.
 - Heat the mixture to 150-200°C under a nitrogen atmosphere to initiate transesterification, distilling off the methanol byproduct.
 - After the removal of methanol ceases, gradually increase the temperature to 220-260°C and apply a high vacuum.
 - Continue the polycondensation under vacuum until the desired melt viscosity (indicative of molecular weight) is achieved.
 - Extrude the polymer from the reactor and cool to obtain the solid polyester.

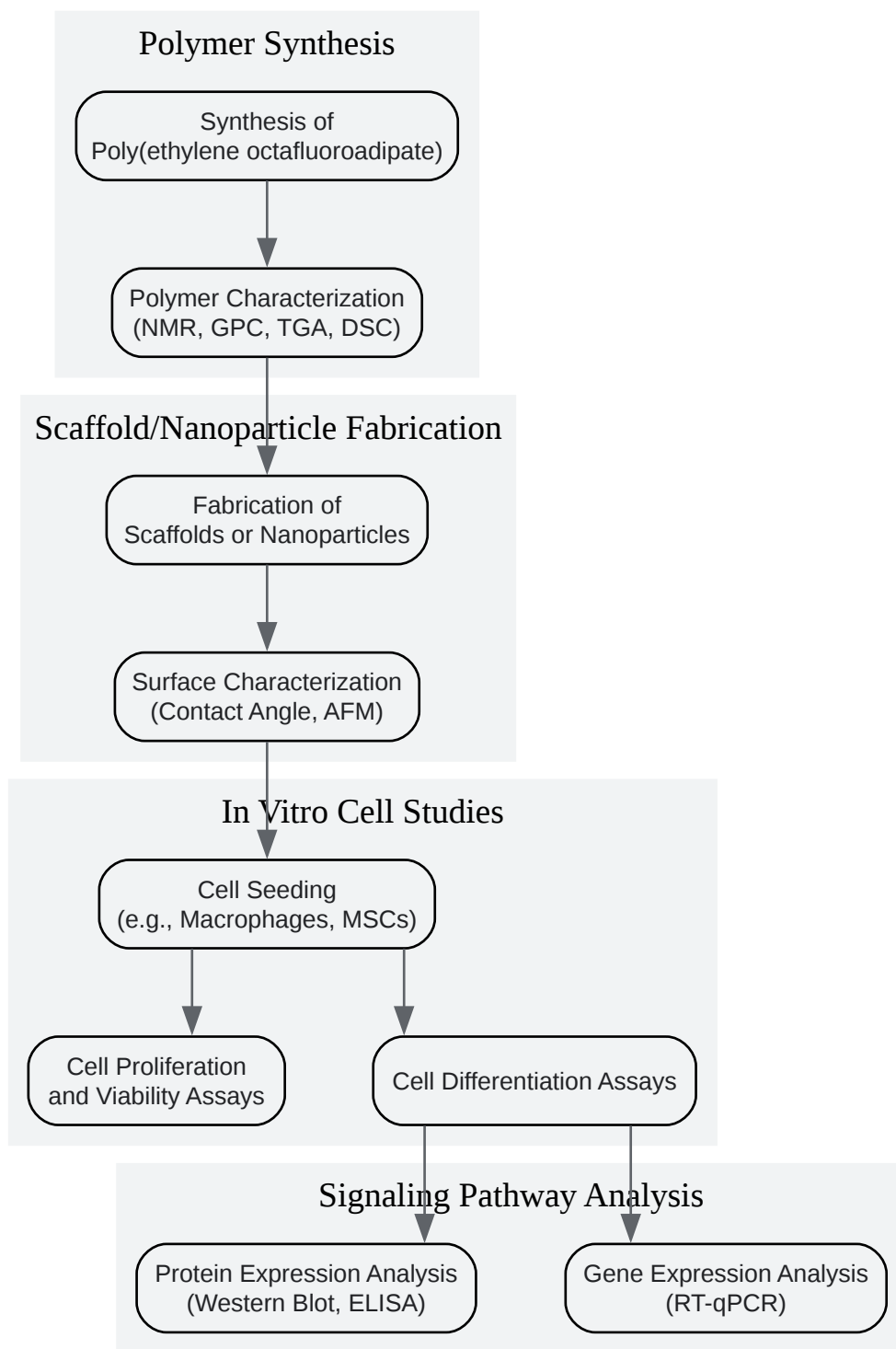
Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{19}F NMR are used to confirm the chemical structure of the synthesized polyesters.
- Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymers by measuring weight loss as a function of temperature. Fluorinated polyesters are expected to exhibit higher decomposition temperatures.[2]
- Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T_g) and melting temperature (T_m) of the polymers.
- Gel Permeation Chromatography (GPC): GPC is utilized to determine the molecular weight and molecular weight distribution of the polymers.
- Contact Angle Measurement: The hydrophobicity of the polymer surface is assessed by measuring the static contact angle of water droplets. Fluorinated polyesters are anticipated to have significantly higher water contact angles.
- Mechanical Testing: Tensile testing is performed to evaluate the mechanical properties of the polymers, including tensile strength, Young's modulus, and elongation at break.

Signaling Pathways and Biomedical Implications

The unique surface properties of fluorinated polymers can influence cellular behavior, making them attractive for biomedical applications such as drug delivery and tissue engineering.[4][5][6][7][8] While direct studies on signaling pathways affected by polyesters from **dimethyl octafluoroadipate** are limited, the interaction of fluorinated surfaces with cells is an active area of research.

Experimental Workflow for Evaluating Biocompatibility

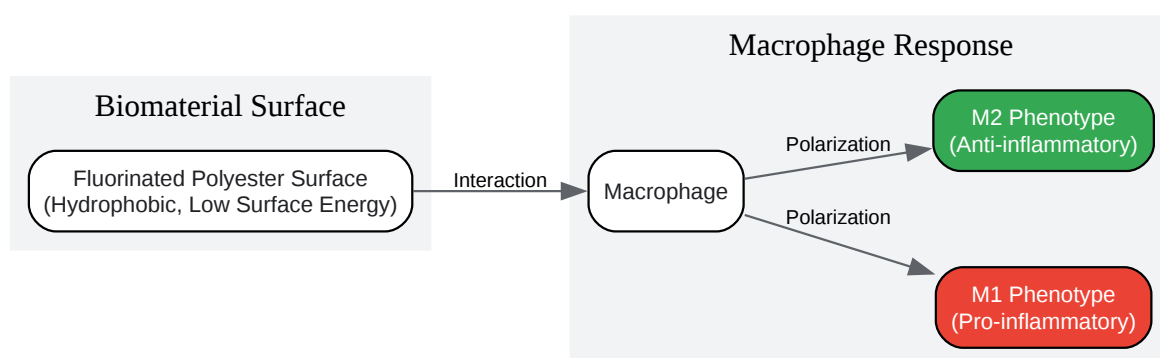


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Caption: Experimental workflow for assessing the biocompatibility and cellular response to fluorinated polyesters.

Potential Modulation of Macrophage Polarization

The hydrophobicity of fluorinated polymer surfaces can influence the initial immune response upon implantation. Macrophages, key cells of the innate immune system, can polarize into different phenotypes: pro-inflammatory (M1) or anti-inflammatory/pro-healing (M2). The surface properties of a biomaterial can direct this polarization. It is hypothesized that the low surface energy of fluorinated polyesters may favor an M2 polarization, which is beneficial for tissue regeneration.

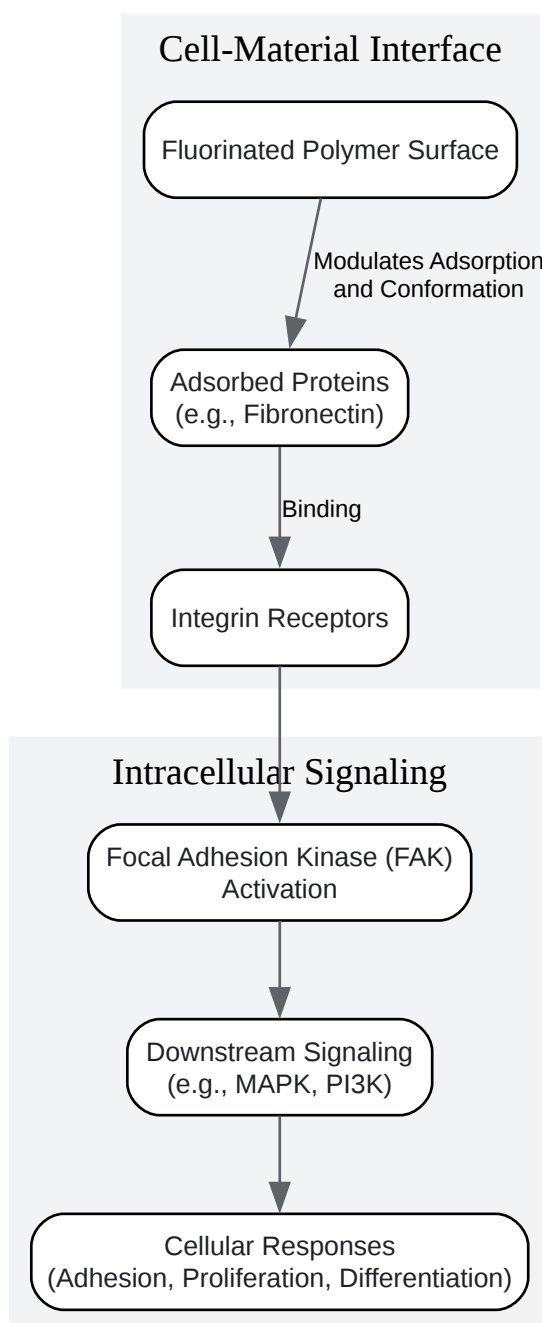


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Caption: Hypothetical influence of fluorinated polyester surfaces on macrophage polarization.

Integrin-Mediated Signaling

Cell adhesion to biomaterials is primarily mediated by integrins, transmembrane receptors that recognize specific protein ligands adsorbed onto the material surface. The conformation of these adsorbed proteins, influenced by the surface chemistry of the biomaterial, can affect integrin binding and subsequent intracellular signaling cascades that regulate cell fate, including adhesion, proliferation, and differentiation. The unique surface properties of fluorinated polyesters could modulate protein adsorption in a way that influences these integrin-mediated pathways.



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Caption: Potential mechanism of fluorinated polyester surfaces influencing integrin-mediated cell signaling.

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